ethyl [2-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)-1,3-thiazol-4-yl]acetate
Overview
Description
Ethyl [2-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)-1,3-thiazol-4-yl]acetate is an organic compound that has intrigued researchers due to its multifaceted applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound's structure, containing a thiazole ring, a chromone moiety, and ester functionality, makes it a versatile candidate for numerous chemical reactions and pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl [2-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)-1,3-thiazol-4-yl]acetate typically involves multi-step organic reactions starting from readily available starting materials:
Chromone derivative synthesis: The preparation begins with synthesizing the chromone ring through cyclization reactions of ortho-hydroxyacetophenone derivatives under acidic conditions.
Coupling reaction: The chromone derivative is then coupled with 2-bromoacetylthiazole using base-catalyzed nucleophilic substitution.
Esterification: The final step involves esterifying the product with ethanol in the presence of acid catalysts to obtain the ethyl ester.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalysts. Continuous flow chemistry and microwave-assisted synthesis are promising methods to enhance efficiency and yield in large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, especially at the thiazole ring and chromone moiety, forming sulfoxides and sulfones.
Reduction: Reduction of the ester and chromone functionalities can yield alcohols and dihydro derivatives.
Substitution: The compound readily participates in nucleophilic substitution reactions, particularly at the thiazole and chromone positions.
Common Reagents and Conditions:
Oxidation: Use of peroxy acids or m-chloroperbenzoic acid (MCPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Base catalysts like potassium carbonate (K2CO3) or sodium hydride (NaH) in aprotic solvents.
Major Products Formed:
Oxidation products: Sulfoxides and sulfones.
Reduction products: Alcohols and dihydrochromone derivatives.
Substitution products: A variety of substituted thiazoles and chromones depending on the nucleophiles used.
Scientific Research Applications
Ethyl [2-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)-1,3-thiazol-4-yl]acetate has a broad range of applications in scientific research:
Chemistry: Utilized as an intermediate in the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals.
Biology: Studied for its bioactive properties, including potential anti-inflammatory and antioxidant effects due to the chromone structure.
Medicine: Explored for its therapeutic potential, especially in the treatment of chronic diseases such as cancer and neurodegenerative disorders.
Industry: Used as a precursor in the manufacturing of specialty chemicals and as a component in materials science for developing new polymers and coatings.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Molecular Targets: Interacts with enzymes and receptors involved in oxidative stress and inflammatory pathways.
Pathways Involved: Modulates the activity of cyclooxygenase (COX) enzymes and nuclear factor kappa B (NF-κB) pathways, reducing the production of pro-inflammatory cytokines and reactive oxygen species (ROS).
Comparison with Similar Compounds
Ethyl [2-(2-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,3-thiazol-4-yl]acetate
Methyl [2-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)-1,3-thiazol-4-yl]acetate
Propyl [2-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)-1,3-thiazol-4-yl]acetate
Uniqueness: this compound stands out due to its specific ester functionality, which imparts unique chemical reactivity and biological properties compared to its analogs. The presence of the ethyl ester makes it more lipophilic, potentially enhancing its ability to cross cell membranes and exert its effects at intracellular targets.
Hope this overview brings some clarity about this fascinating compound. Let me know if there's anything specific you’d like to dive deeper into!
Properties
IUPAC Name |
ethyl 2-[2-[2-(4-methyl-2-oxochromen-7-yl)oxypropanoylamino]-1,3-thiazol-4-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6S/c1-4-26-17(23)8-13-10-29-20(21-13)22-19(25)12(3)27-14-5-6-15-11(2)7-18(24)28-16(15)9-14/h5-7,9-10,12H,4,8H2,1-3H3,(H,21,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZPUTHBWBNNIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C(C)OC2=CC3=C(C=C2)C(=CC(=O)O3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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